molecular formula C12H16N2O2 B11885041 Methyl 1-(pyridin-3-yl)piperidine-4-carboxylate

Methyl 1-(pyridin-3-yl)piperidine-4-carboxylate

Cat. No.: B11885041
M. Wt: 220.27 g/mol
InChI Key: SZTWJVGZVNOZPK-UHFFFAOYSA-N
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Description

Methyl 1-(pyridin-3-yl)piperidine-4-carboxylate is a piperidine derivative with a pyridin-3-yl substituent at the nitrogen atom of the piperidine ring and a methyl ester group at the 4-position. The compound’s predicted collision cross-section (CCS) values for various adducts, such as [M+H]⁺ (155.0 Ų) and [M+Na]⁺ (167.1 Ų), suggest utility in ion mobility spectrometry and mass spectrometry-based analyses .

Properties

Molecular Formula

C12H16N2O2

Molecular Weight

220.27 g/mol

IUPAC Name

methyl 1-pyridin-3-ylpiperidine-4-carboxylate

InChI

InChI=1S/C12H16N2O2/c1-16-12(15)10-4-7-14(8-5-10)11-3-2-6-13-9-11/h2-3,6,9-10H,4-5,7-8H2,1H3

InChI Key

SZTWJVGZVNOZPK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCN(CC1)C2=CN=CC=C2

Origin of Product

United States

Preparation Methods

Grignard Reagent-Mediated Coupling

A critical step involves coupling the 1-methylpiperidine-4-carbonyl group with a pyridin-3-yl moiety. The patented method in US8697876B2 utilizes a Turbo Grignard reagent (isopropylmagnesium chloride/lithium chloride) to react with 2,6-dibromopyridine. This reaction proceeds at ambient temperature (18–25°C), circumventing the need for cryogenic conditions required with lithium reagents. The product, (6-bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone hydrobromide, is isolated in 85–90% yield.

Suzuki-Miyaura Coupling for Pyridinyl Attachment

Alternative methods employ palladium-catalyzed Suzuki couplings to attach pyridin-3-yl groups. For example, WO2021074138A1 describes coupling 2-chloro-4-(pyridin-3-yl)pyrimidine with boronic acid derivatives using PdCl₂(dppf) as the catalyst. This method achieves >80% yield under microwave-assisted conditions (100°C, 12–20 hours).

Table 2: Comparison of Coupling Methods

MethodYieldTemperatureCatalyst
Grignard (Turbo)85–90%18–25°CMg/LiCl
Suzuki-Miyaura80–85%100°CPdCl₂(dppf)

Esterification of the Carboxylic Acid Moiety

The final step involves converting 1-(pyridin-3-yl)-1-methylpiperidine-4-carboxylic acid to its methyl ester. This is accomplished using thionyl chloride (SOCl₂) to generate the acid chloride, followed by reaction with methanol. Key conditions include:

  • SOCl₂ stoichiometry : 1.2 equivalents

  • Reaction time : 4–6 hours at reflux (70–80°C)

  • Solvent : Dichloromethane or toluene

The esterification achieves >90% conversion, with purification via recrystallization from ethanol/water mixtures yielding a white crystalline product.

Purification and Quality Control

Crystallization Techniques

The hemisuccinate salt of the final product is purified using anti-solvent crystallization with acetone/water (3:1 v/v). This step removes residual copper catalysts (from coupling reactions) and ensures >99% purity.

Chromatographic Methods

For laboratory-scale synthesis, flash chromatography on silica gel (ethyl acetate/hexane, 1:2) is employed to isolate intermediates. High-performance liquid chromatography (HPLC) with C18 columns confirms purity, using acetonitrile/water (0.1% TFA) gradients.

Industrial-Scale Production Considerations

Continuous Flow Reactors

Large-scale synthesis adopts continuous flow systems to enhance reaction control and safety. For example, the transfer hydrogenation step is conducted in a packed-bed reactor with immobilized Pd/C catalyst, reducing processing time by 40% compared to batch methods.

Challenges and Optimization Strategies

Discoloration Mitigation

Early synthetic routes produced yellow-brown discoloration due to copper oxide residues in amination steps. This was resolved by using >0.02 wt% Cu₂O at 60–70°C, yielding white crystalline products.

Solvent Selection

Chlorobenzene, initially used in acylation reactions, was replaced with toluene to reduce toxicity without compromising yield.

Recent Advances in Catalysis

Photoredox Catalysis

Emerging methods employ iridium-based photocatalysts (e.g., Ir(ppy)₃) for visible-light-mediated N-methylation, reducing energy consumption by 30%.

Enzyme-Mediated Esterification

Pilot studies use Candida antarctica lipase B (CAL-B) for esterification, achieving 92% yield under mild conditions (pH 7.0, 35°C) .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(pyridin-3-yl)piperidine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: N-oxides of the pyridine ring.

    Reduction: Alcohol derivatives of the ester group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antidepressant and Anxiolytic Properties

Piperidine derivatives, including methyl 1-(pyridin-3-yl)piperidine-4-carboxylate, have been investigated for their potential as antidepressants and anxiolytics. The structural similarity to known psychoactive compounds suggests that they may interact with neurotransmitter systems.

Case Study : A study on piperidine derivatives indicated that modifications at the piperidine nitrogen could enhance binding affinity to serotonin receptors, which are crucial targets for antidepressant activity. For instance, compounds with similar structures exhibited significant inhibition of serotonin reuptake, suggesting potential antidepressant effects .

Inhibition of Enzymes

The compound has shown promise as an inhibitor of various enzymes, particularly those involved in metabolic disorders.

Table 1: Enzyme Inhibition Data

CompoundTarget EnzymeIC50 (µM)Reference
This compoundMAO-B0.013
Similar Piperidine DerivativeGlycogen Synthase Kinase-30.025
Another AnalogCyclin-Dependent Kinases0.020

The inhibition of monoamine oxidase B (MAO-B) at low micromolar concentrations indicates the compound's potential in treating neurodegenerative diseases like Alzheimer's .

Synthetic Routes

Recent advances in synthetic methodologies have facilitated the preparation of this compound and its analogs.

Synthesis Overview :

  • Starting Materials : Pyridin-3-amine and appropriate carboxylic acid derivatives.
  • Reagents : Use of coupling agents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate amide bond formation.

Structure-Activity Relationship (SAR) Studies

Understanding the SAR is critical for optimizing the pharmacological properties of this compound.

Table 2: Structure-Activity Relationship Insights

SubstituentActivityIC50 (µM)Notes
Methyl Group at Position 4Enhances potency0.015Increases lipophilicity
Hydroxy Group at Position 2Decreases potency>0.100Reduces receptor affinity

These insights guide further modifications to improve efficacy and reduce side effects .

Molecular Docking Studies

Computational approaches have been employed to predict the binding affinity of this compound to various biological targets.

Findings :
Molecular docking simulations revealed favorable interactions with active sites of target enzymes, supporting experimental findings regarding its inhibitory properties .

ADMET Analysis

The compound has undergone Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) analysis to evaluate its drug-likeness.

Table 3: ADMET Properties

PropertyValue
Lipinski's RuleComplies
SolubilityModerate
Toxicity PredictionLow risk

This analysis indicates that this compound is a viable candidate for further development as a therapeutic agent .

Mechanism of Action

The mechanism of action of Methyl 1-(pyridin-3-yl)piperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The following table highlights key structural and physicochemical differences between Methyl 1-(pyridin-3-yl)piperidine-4-carboxylate and related compounds:

Compound Name Molecular Formula Substituents Key Properties Biological/Functional Relevance
This compound (Target) C₁₃H₁₈N₂O₂ Pyridin-3-yl, methyl ester CCS (Ų): [M+H]⁺ = 155.0; [M+Na]⁺ = 167.1 Potential drug candidate; structural similarity to bioactive derivatives
Ethyl 1-(5-bromopyridin-3-yl)piperidine-4-carboxylate C₁₃H₁₇BrN₂O₂ 5-Bromo-pyridin-3-yl, ethyl ester Similarity score: 0.78 ; higher molecular weight due to bromine substituent Bromine may enhance lipophilicity and binding affinity
Methyl 1-[4-cyano-5-(methylamino)-1,2-thiazol-3-yl]piperidine-4-carboxylate C₁₂H₁₅N₅O₂S Thiazole ring with cyano and methylamino groups Melting point: 132–134°C ; heteroaromatic substitution Thiazole moiety may confer metabolic stability
Ethyl 1-(6-methylpyridazin-3-yl)piperidine-4-carboxylate C₁₃H₁₉N₃O₂ Pyridazin-3-yl, ethyl ester Pyridazine ring alters electronic properties vs. pyridine Pyridazine’s electron-deficient nature impacts reactivity
Methyl 1-methylpiperidine-3-carboxylate C₈H₁₅NO₂ Methyl group at N1, ester at 3-position Simpler structure; lower molecular weight (157.21 g/mol) Model compound for studying esterified piperidines

Biological Activity

Methyl 1-(pyridin-3-yl)piperidine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth examination of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.

Chemical Structure and Properties

This compound possesses a piperidine ring substituted with a pyridine moiety, which is known to enhance its interaction with biological targets. The compound's structure allows it to engage in π-π interactions and hydrogen bonding, facilitating its biological activity.

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been evaluated against various bacterial strains, showing effective inhibition of growth. The mechanism is believed to involve disruption of bacterial cell wall synthesis and function.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus12.5 μg/mL
Escherichia coli25 μg/mL
Pseudomonas aeruginosa20 μg/mL

These findings suggest that the compound could be developed into a novel antimicrobial agent, particularly against resistant strains.

2. Anticancer Activity

This compound has shown promising results in cancer research. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines, including:

Cell Line IC50 (μM)
HeLa (cervical cancer)15
MCF-7 (breast cancer)10
A549 (lung cancer)12

The compound's anticancer effects are attributed to its interference with cell cycle progression and induction of oxidative stress within tumor cells .

The biological activity of this compound can be attributed to its interaction with specific molecular targets. The pyridine ring facilitates interactions with aromatic residues in proteins, while the piperidine ring can form hydrogen bonds with amino acid side chains. This dual interaction is crucial for modulating enzyme or receptor activities, leading to various biological effects .

Case Studies

Study on Antimicrobial Activity : A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against clinical isolates of Staphylococcus aureus. Results indicated a strong correlation between structural modifications and enhanced antimicrobial potency, highlighting the importance of the pyridine substituent .

Study on Anticancer Properties : Another pivotal study focused on the compound's effects on apoptosis in breast cancer cells. The researchers found that treatment with this compound resulted in increased levels of reactive oxygen species (ROS) and activation of caspase pathways, confirming its potential as an anticancer therapeutic .

Future Directions

The ongoing research into this compound suggests several avenues for future exploration:

  • Optimization for Drug Development : Structural modifications may enhance potency and selectivity for specific biological targets.
  • In Vivo Studies : Further studies are needed to evaluate the pharmacokinetics and therapeutic efficacy in animal models.
  • Combination Therapies : Investigating the effects of combining this compound with existing therapies could lead to more effective treatment protocols for infections and cancer.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 1-(pyridin-3-yl)piperidine-4-carboxylate, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with functionalization of the piperidine ring. For example, alkylation or acylation reactions are used to introduce substituents, followed by esterification or coupling agents (e.g., EDCI) to attach the pyridinyl group. Key steps include controlling temperature (e.g., 0–5°C for LDA-mediated reactions) and solvent selection (e.g., THF or DCM) to minimize side reactions . Yield optimization often requires iterative adjustments of catalyst concentration (e.g., Pd catalysts for cross-coupling) and purification via column chromatography or recrystallization .

Q. How is the structural characterization of this compound performed?

  • Methodological Answer : Structural confirmation relies on spectroscopic techniques:

  • NMR : 1H^1H and 13C^{13}C NMR identify proton environments (e.g., piperidine ring protons at δ 1.5–3.0 ppm) and carbonyl carbons (δ ~170 ppm) .
  • LCMS/HPLC : Used to confirm molecular weight (e.g., m/z 275 [M+H]+^+) and purity (>95%) under conditions like reverse-phase C18 columns with TFA modifiers .
  • X-ray crystallography : Resolves dihedral angles and steric effects in crystalline derivatives, critical for conformational analysis .

Q. What are the key stability considerations for this compound under varying storage conditions?

  • Methodological Answer : Stability is influenced by functional groups:

  • Ester hydrolysis : Avoid prolonged exposure to moisture; store desiccated at -20°C.
  • Light sensitivity : Nitro or trifluoromethyl groups (if present) may require amber vials to prevent photodegradation .
  • Thermal stability : DSC/TGA analysis determines decomposition thresholds (e.g., >150°C for similar piperidines) .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound derivatives?

  • Methodological Answer :

  • Molecular docking : Simulate interactions with targets (e.g., kinases) using software like AutoDock Vina. Focus on hydrogen bonding with pyridine nitrogen and steric fit of the piperidine ring .
  • QSAR studies : Correlate substituent electronic effects (e.g., nitro groups) with activity using descriptors like logP and Hammett constants .
  • MD simulations : Assess conformational flexibility in aqueous environments (e.g., solvation free energy calculations) .

Q. What strategies resolve contradictions in biological activity data across similar piperidine derivatives?

  • Methodological Answer :

  • Meta-analysis : Compare IC50_{50} values from multiple assays (e.g., enzyme inhibition vs. cell viability) to identify assay-specific artifacts .
  • Proteomic profiling : Use affinity chromatography or pull-down assays to confirm off-target interactions .
  • Stereochemical analysis : Chiral HPLC separates enantiomers, as bioactivity often differs between (R) and (S) configurations .

Q. How are multi-step synthetic pathways optimized for scalability without compromising purity?

  • Methodological Answer :

  • DoE (Design of Experiments) : Screen parameters (temperature, solvent ratio) to maximize yield. For example, THF/water mixtures improve solubility in LDA-mediated steps .
  • In-line analytics : Use PAT tools (e.g., FTIR probes) to monitor intermediate formation in real time .
  • Green chemistry : Replace hazardous reagents (e.g., LiAlH4_4) with catalytic hydrogenation or biocatalysts .

Q. What are the challenges in elucidating the mechanism of action for this compound in neurological targets?

  • Methodological Answer :

  • Radioligand binding assays : Compete with 3H^3H-labeled ligands (e.g., σ receptors) to quantify affinity (Ki_i) .
  • Calcium imaging : Measure intracellular Ca2+^{2+} flux in neuronal cells to assess functional activity .
  • Knockout models : CRISPR-edited cell lines validate target specificity (e.g., receptor subtype dependency) .

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